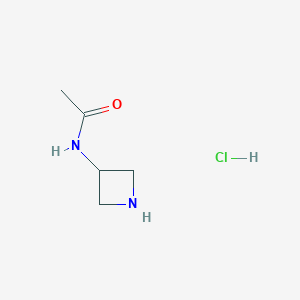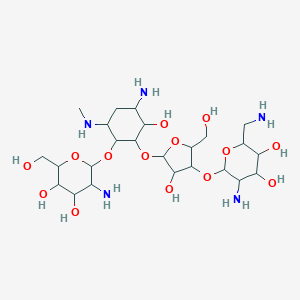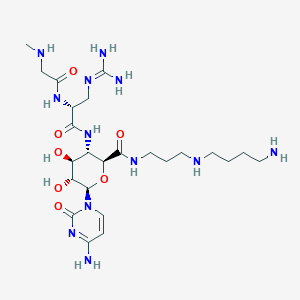![molecular formula C12H14N2 B009142 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine CAS No. 104439-81-8](/img/structure/B9142.png)
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine, also known as DMPP, is a pyridine derivative that has gained attention in the scientific community due to its potential applications in various fields. DMPP is a colorless liquid with a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been studied extensively for its potential applications in various fields, including agriculture, medicine, and neuroscience. In agriculture, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been used as a nitrification inhibitor to reduce nitrogen losses from fertilizers. In medicine, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been studied for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In neuroscience, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been used as a tool to study the function of nicotinic acetylcholine receptors in the brain.
Mechanism Of Action
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine acts as an agonist of nicotinic acetylcholine receptors, which are ligand-gated ion channels that play a critical role in neurotransmission. Specifically, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine binds to the α4β2 subtype of nicotinic acetylcholine receptors, causing an influx of calcium ions into the cell and leading to depolarization. This mechanism of action is similar to that of nicotine, which also acts as an agonist of nicotinic acetylcholine receptors.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine are similar to those of nicotine. 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been shown to increase dopamine release in the brain, which is associated with reward and pleasure. It has also been shown to improve cognitive function and memory in animal models. In addition, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been shown to have anti-inflammatory effects in the brain, which may be beneficial for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine in lab experiments is its high potency and selectivity for nicotinic acetylcholine receptors. This allows for precise manipulation of these receptors in vitro and in vivo. However, one limitation of using 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental animals and researchers.
Future Directions
There are several future directions for research on 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine. One area of interest is the development of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine-based treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the use of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine as a tool to study the function of nicotinic acetylcholine receptors in the brain. Additionally, further research is needed to determine the safety and efficacy of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine in humans. Overall, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has the potential to be a valuable tool for scientific research and a promising treatment for neurological disorders.
Synthesis Methods
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,5-dimethylpyrrole and 3-chloromethylpyridine in the presence of a base such as potassium carbonate. This method yields 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine with a purity of up to 98%. Other methods include the reaction between 2,5-dimethylpyrrole and 3-acetylpyridine in the presence of a base, or the reaction between 2,5-dimethylpyrrole and 3-bromoacetylpyridine.
properties
CAS RN |
104439-81-8 |
|---|---|
Product Name |
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine |
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-[(2,5-dimethylpyrrol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C12H14N2/c1-10-5-6-11(2)14(10)9-12-4-3-7-13-8-12/h3-8H,9H2,1-2H3 |
InChI Key |
SFDVOLAIVHKTCH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1CC2=CN=CC=C2)C |
Canonical SMILES |
CC1=CC=C(N1CC2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



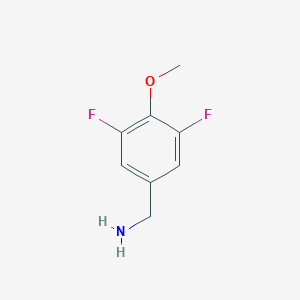
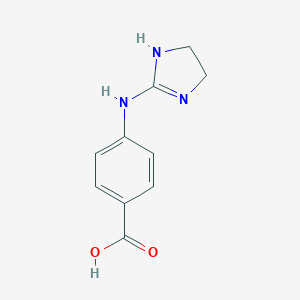

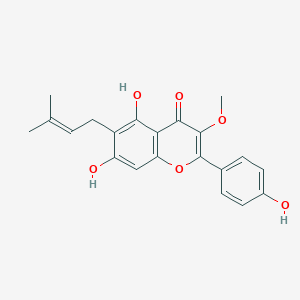
![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)

